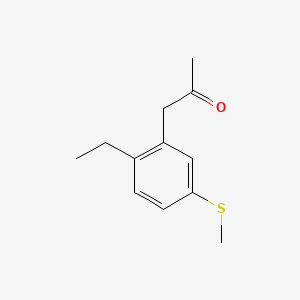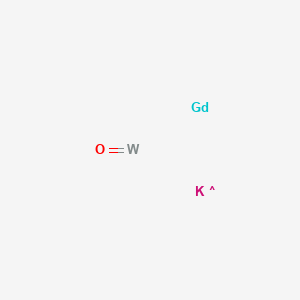
Gadolinium potassium tungsten oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium potassium tungsten oxide, also known as potassium gadolinium tungstate, is a compound that combines the unique properties of gadolinium, potassium, and tungsten. This compound is known for its applications in various fields, including materials science, chemistry, and electronics, due to its distinctive physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium potassium tungsten oxide can be synthesized through various methods. One common approach involves the solvothermal method, where tungsten chloride and gadolinium nitrate are used as raw materials. The reaction typically takes place in a solvent under high temperature and pressure conditions, leading to the formation of gadolinium-doped tungsten oxide nanoparticles .
Another method involves the microemulsion technique, where the gadolinium and tungsten precursors are mixed in a microemulsion system, followed by a series of reactions that result in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale solvothermal or hydrothermal processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Gadolinium potassium tungsten oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of gadolinium, which can alter the electronic properties of the tungsten oxide matrix .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation states of tungsten, while reduction reactions can produce lower oxidation states or elemental tungsten .
Scientific Research Applications
Gadolinium potassium tungsten oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which gadolinium potassium tungsten oxide exerts its effects is primarily through its electronic and magnetic properties. Gadolinium ions introduce high-density oxygen vacancies and defects in the tungsten oxide matrix, enhancing its catalytic and sensing capabilities . The compound’s ability to undergo redox reactions also plays a crucial role in its functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
Gadolinium-doped tungsten oxide: Similar in structure but lacks the potassium component, which can affect its electronic properties.
Potassium-doped tungsten oxide: Contains potassium but not gadolinium, resulting in different magnetic and electronic characteristics.
Gadolinium oxide: A simpler compound that does not include tungsten, used primarily for its magnetic properties.
Uniqueness
Gadolinium potassium tungsten oxide stands out due to the synergistic effects of gadolinium, potassium, and tungsten. This combination results in unique electronic, magnetic, and catalytic properties that are not observed in the individual components or other similar compounds .
Properties
CAS No. |
102483-46-5 |
|---|---|
Molecular Formula |
GdKOW |
Molecular Weight |
396.2 g/mol |
InChI |
InChI=1S/Gd.K.O.W |
InChI Key |
IAFVBSYQJYYDNO-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[K].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


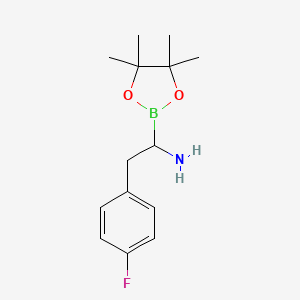
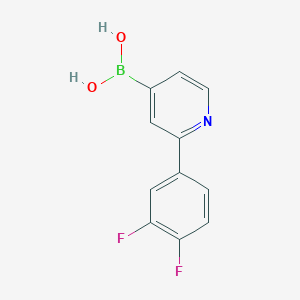


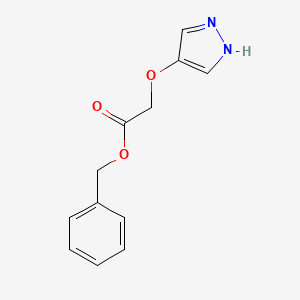
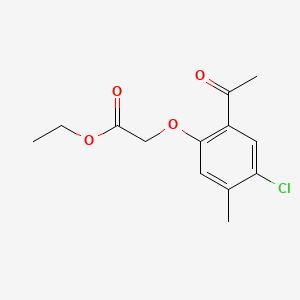

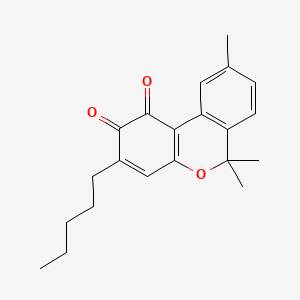

![tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane](/img/structure/B14076825.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14076830.png)
![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14076850.png)
